molecular formula C19H22N2O6S B6512813 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid CAS No. 483278-10-0

1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid

Cat. No.: B6512813
CAS No.: 483278-10-0
M. Wt: 406.5 g/mol
InChI Key: HPLVPBUEDLVAPV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid (CAS: 1185722-10-4) consists of a phenothiazine core substituted with a propan-2-ol linker and a 2-hydroxyethylamino group, paired with oxalic acid as a counterion . Its molecular formula is C₂₀H₂₄N₂O₆S, with a molecular weight of 420.48 g/mol. The phenothiazine moiety contributes to its planar aromatic structure, while the hydroxyl and amino groups enhance solubility in polar solvents. Oxalic acid stabilizes the compound via salt formation, improving crystallinity and bioavailability .

For example:

  • Phenothiazine derivatives are often prepared by reacting phenothiazine with alkyl halides or epoxides in the presence of bases like K₂CO₃ .
  • Oxalic acid is introduced during purification to neutralize basic amines, as seen in the synthesis of YT-6-2, a related compound .
    Characterization typically involves ¹H NMR, IR, and HPLC to confirm stereochemistry and purity .

Properties

IUPAC Name

1-(2-hydroxyethylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.C2H2O4/c20-10-9-18-11-13(21)12-19-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)19;3-1(4)2(5)6/h1-8,13,18,20-21H,9-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLVPBUEDLVAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCO)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid, a phenothiazine derivative, is gaining attention in medicinal chemistry due to its diverse biological activities. This compound features a phenothiazine core, which is known for its applications in antipsychotic and antiemetic therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol
Molecular Weight 360.5 g/mol
InChI Key InChI=1S/C19H24N2O3S
CAS Number 397882-24-5

The biological activity of 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol involves several mechanisms:

  • Interaction with Cellular Targets : The compound interacts with cellular membranes and proteins, influencing their function and stability.
  • Modulation of Oxidative Stress Pathways : It may reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through disruption of microbial cell membranes.

Antipsychotic Effects

Phenothiazine derivatives are primarily known for their antipsychotic effects. Research indicates that this compound may act on dopamine receptors, similar to other phenothiazines, leading to reduced symptoms in psychotic disorders.

Anticancer Properties

Several studies have explored the anticancer potential of phenothiazine derivatives. For instance:

  • A study demonstrated that derivatives can induce apoptosis in cancer cells by activating caspase pathways.
  • Another research highlighted the ability of phenothiazines to inhibit tumor growth in various cancer models.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against a range of pathogens:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, 1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol was tested for cytotoxic effects. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were performed using this compound against various bacterial strains. The results showed:

  • Minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for Gram-positive bacteria.
  • MICs of 16 to 64 µg/mL for Gram-negative bacteria, indicating moderate effectiveness.

Summary of Key Studies

Study FocusFindingsReference
Antipsychotic EffectsReduced psychotic symptoms in models
Anticancer ActivityInduced apoptosis in cancer cells
Antimicrobial ActivityEffective against multiple bacterial strains

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenothiazine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of structural analogs and their properties:

Table 1: Structural and Functional Comparison of Phenothiazine Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound
1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid
- 2-Hydroxyethylamino
- Propan-2-ol linker
- Oxalic acid counterion
Anticancer, Immunomodulatory (predicted) Enhanced solubility due to oxalic acid; potential synergy between phenothiazine and hydroxyethyl groups
1-(2-Chloroethyl)-3-(2-substituted-phenothiazin-10-yl)alkyl-1-ureas - Chloroethyl group
- Urea linker
Antiproliferative, MDR reversal IC₅₀: 10–50 µM against HEp-2 and L5178Y cells; less effective against multidrug-resistant (MDR) lines
4g, 4h, 4j (Azetidinone-phenothiazine hybrids) - Azetidinone ring
- Chlorophenyl groups
Antimicrobial MIC: 62.5 µg/mL against C. albicans; zone of inhibition: 10–13 mm
10-[N-(Phthalimido)alkyl]-2-substituted-phenothiazines - Phthalimido group
- Alkyl chain
Immunomodulatory Enhances NK cell activity by 2–3 fold at 10 µM; suppresses T-cell proliferation
2-(10H-Phenothiazin-10-yl)acetic acid - Acetic acid substituent Antioxidant IC₅₀: 25 µM in DPPH assay; radical scavenging via phenothiazine’s electron-rich core

Key Observations:

Hydroxyethyl/propanol derivatives (e.g., the target compound) prioritize solubility and bioavailability, though potency may be lower . Azetidinone hybrids () demonstrate broad-spectrum antimicrobial activity due to rigid β-lactam rings.

Hydrophilic groups (e.g., hydroxyethyl, oxalic acid) improve pharmacokinetics but may reduce membrane permeability .

Contradictions and Gaps: While 10-[N-(phthalimido)alkyl]phenothiazines reverse MDR in lymphoma cells , ureas with similar substituents show reduced efficacy . This suggests steric hindrance from the urea linker limits target engagement.

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